molecular formula C16H14N6O4 B11647406 2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide

2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide

Cat. No.: B11647406
M. Wt: 354.32 g/mol
InChI Key: SKAARJGMQKABFC-RQZCQDPDSA-N
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Description

2-(Benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide is a structurally complex hydrazide derivative featuring a benzotriazolyl group, a propanehydrazide backbone, and a (Z)-configured 3-nitro-6-oxocyclohexadienylidene substituent. The benzotriazolyl moiety enhances stability and electron-withdrawing properties, while the nitro-oxocyclohexadienylidene group contributes to conjugation and redox activity. Such compounds are typically synthesized via condensation reactions between hydrazides and nitro-substituted aldehydes under controlled conditions to retain stereochemical integrity .

Properties

Molecular Formula

C16H14N6O4

Molecular Weight

354.32 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14N6O4/c1-10(21-14-5-3-2-4-13(14)18-20-21)16(24)19-17-9-11-8-12(22(25)26)6-7-15(11)23/h2-10,23H,1H3,(H,19,24)/b17-9+

InChI Key

SKAARJGMQKABFC-RQZCQDPDSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)N2C3=CC=CC=C3N=N2

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 2-(1H-1,2,3-benzotriazol-1-yl)propanehydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, influencing the compound’s activity. Additionally, the hydrazide group may form hydrogen bonds or other interactions with biological molecules, modulating their function.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core structure : Benzotriazolyl-propanehydrazide.
  • Substituent : (Z)-3-nitro-6-oxocyclohexadienylidene methyl group.
  • Functional groups: Hydrazide linkage (C=O–NH–N=), benzotriazole (aromatic N-heterocycle), nitro (NO₂), and ketone (C=O).
Similar Compounds:

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

  • Core structure : Benzodithiazine-hydrazine.
  • Substituents : Chloro, methyl, and sulfone groups.
  • Functional groups : Hydrazine (NH₂–N–), sulfone (SO₂), and aromatic chloro.
  • Key structural difference : Sulfur-containing heterocycle (benzodithiazine) vs. benzotriazole in the target compound.

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives ()

  • Core structure : Benzimidazolyl-benzohydrazide.
  • Substituents : Variably substituted benzylidene groups.
  • Functional groups : Hydrazide (C=O–NH–N=), benzimidazole (N-heterocycle).
  • Key structural difference : Benzimidazole instead of benzotriazole; lacks nitro-oxocyclohexadienylidene.

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine ()

  • Core structure : Triazole-hydrazine.
  • Substituents : 4-Nitrophenyl, methyl.
  • Functional groups : Hydrazine (NH–N=), triazole (N-heterocycle), nitro.
  • Key structural difference : Triazole ring and phenylhydrazine vs. benzotriazolyl-propanehydrazide.

Spectroscopic and Analytical Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Key Functional Group Confirmation
Target Compound* ~1640 (C=N), ~1340 (NO₂) δ 8.2–8.5 (aromatic H), δ 10.1 (NH) Hydrazide C=O, nitro group
N-Methyl-N-(benzodithiazine)hydrazine 1645 (C=N), 1345 (SO₂) δ 3.31 (N–CH₃), δ 7.86–7.92 (aromatic H) Sulfone, hydrazine NH₂
Benzimidazolyl-benzohydrazide ~1660 (C=O), ~1600 (C=N) δ 8.1–8.3 (aromatic H), δ 10.5 (NH) Benzimidazole C–H, hydrazide linkage
Triazole-hydrazine ~1590 (C=N), ~1520 (NO₂) δ 7.5–8.1 (aromatic H), δ 2.3 (CH₃) Triazole ring, nitro group

*Hypothetical data inferred from structural analogs.

Structural Determination Tools

Crystallographic software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) are critical for resolving complex structures like the target compound’s (Z)-configuration and nitro-oxocyclohexadienylidene geometry .

Biological Activity

The compound 2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide is a member of the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5OC_{18}H_{19}N_5O, with a molecular weight of approximately 369.383 g/mol. The structure features a benzotriazole moiety, which is known to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Benzotriazole derivatives have been extensively researched for their antimicrobial properties. Studies indicate that compounds containing the benzotriazole ring exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative similar to the compound showed micromolar activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 μg/mL
Compound BEscherichia coli10 μg/mL
Compound CCandida albicans12.5 μg/mL

2. Antifungal Activity

Research has demonstrated that benzotriazole derivatives possess antifungal properties, particularly against Candida albicans. A study reported that modifications to the benzotriazole ring significantly enhanced antifungal efficacy, with MIC values ranging from 1.6 to 25 μg/mL .

Table 2: Antifungal Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DCandida albicans1.6 μg/mL
Compound EAspergillus niger12.5 μg/mL

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of benzotriazole derivatives. The compound under investigation has shown promise in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in various cancer cell lines by modulating key signaling pathways .

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with the compound led to a significant reduction in cell viability, with IC50 values observed in the micromolar range.

The biological activity of benzotriazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • DNA Interaction: Benzotriazoles can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in target cells, leading to cell death.

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